3-(Boc-amino)-3-(bromomethyl)oxetane chemical properties
3-(Boc-amino)-3-(bromomethyl)oxetane chemical properties
An In-Depth Technical Guide to 3-(Boc-amino)-3-(bromomethyl)oxetane: A Versatile Building Block in Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, the pursuit of novel molecular architectures with superior physicochemical and pharmacokinetic properties is paramount. Among the scaffolds that have garnered significant attention, the oxetane ring stands out as a compact, polar, and three-dimensional motif.[1] Its unique stereoelectronic properties make it an attractive bioisosteric replacement for commonly used functional groups like gem-dimethyl and carbonyl moieties, often leading to marked improvements in aqueous solubility, metabolic stability, and lipophilicity.[1][2][3]
This guide focuses on a particularly valuable derivative: 3-(Boc-amino)-3-(bromomethyl)oxetane . This trifunctional building block represents a powerful tool for medicinal chemists. It combines the structural benefits of the stable 3,3-disubstituted oxetane core with two orthogonal reactive handles: a Boc-protected amine, which can be deprotected to reveal a potent nucleophile, and a primary bromomethyl group, an excellent electrophile for substitution reactions. This unique combination allows for the systematic and versatile incorporation of the oxetane scaffold into complex molecular frameworks, enabling researchers to fine-tune drug-like properties and explore new chemical space.
Section 1: Physicochemical Properties and Structural Analysis
The utility of 3-(Boc-amino)-3-(bromomethyl)oxetane as a synthetic building block is underpinned by its distinct structural and chemical characteristics.
Key Properties Summary
The following table summarizes the core physicochemical properties of the title compound.
| Property | Value |
| IUPAC Name | tert-butyl (3-(bromomethyl)oxetan-3-yl)carbamate |
| Molecular Formula | C₉H₁₆BrNO₃ |
| Molecular Weight | 266.13 g/mol |
| CAS Number | Not available |
| Canonical SMILES | CC(C)(C)OC(=O)NC1(COC1)CBr |
| Appearance | Predicted: White to off-white solid |
Structural Features
The oxetane ring is a four-membered heterocycle with significant ring strain (approx. 25.5 kcal/mol), which influences its reactivity.[4] However, the 3,3-disubstitution pattern present in this molecule significantly enhances its stability toward various reaction conditions compared to less substituted oxetanes.[1][5] The ring itself is not perfectly planar, adopting a slightly puckered conformation.[4] This inherent three-dimensionality is a key feature sought after in modern drug design to improve target selectivity and escape the "flatland" of traditional aromatic scaffolds.
The electron-withdrawing nature of the oxetane's oxygen atom can also reduce the basicity of adjacent nitrogen atoms, a useful property for modulating the pKa of drug candidates.[2]
Predicted Spectroscopic Characterization
While a definitive spectrum requires experimental acquisition, the expected spectroscopic features can be reliably predicted based on the analysis of its functional groups and data from structurally similar compounds like 3,3-bis(bromomethyl)oxetane.[6]
-
¹H NMR Spectroscopy :
-
Boc Group: A sharp singlet integrating to 9 protons is expected around δ 1.4-1.5 ppm.
-
Oxetane Ring Protons: The four methylene protons on the oxetane ring (C2 and C4) are diastereotopic. They are expected to appear as two distinct sets of doublets (AB quartets) in the region of δ 4.4-4.8 ppm.
-
Bromomethyl Protons: A singlet integrating to 2 protons is anticipated around δ 3.7-3.9 ppm.
-
N-H Proton: A broad singlet, typically around δ 5.0-5.5 ppm, depending on the solvent and concentration.
-
-
¹³C NMR Spectroscopy :
-
Boc Group: The quaternary carbon of the tert-butyl group should appear around δ 80-81 ppm, with the methyl carbons resonating near δ 28 ppm. The carbonyl carbon (C=O) is expected around δ 155-156 ppm.
-
Oxetane Ring: The quaternary carbon (C3) bearing the substituents is predicted in the δ 40-45 ppm range. The two equivalent methylene carbons of the oxetane ring (C2 and C4) should appear significantly downfield, around δ 78-80 ppm.
-
Bromomethyl Carbon: The CH₂Br carbon is expected to resonate in the region of δ 35-40 ppm.
-
-
Infrared (IR) Spectroscopy :
-
N-H Stretch: A moderate absorption around 3350-3450 cm⁻¹.
-
C-H Stretch: Aliphatic C-H stretches just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption characteristic of the carbamate carbonyl group around 1680-1710 cm⁻¹.
-
C-O-C Stretch: A strong absorption corresponding to the oxetane ether linkage, typically in the 980-1000 cm⁻¹ region.
-
Section 2: Synthesis and Purification
The synthesis of 3,3-disubstituted oxetanes often relies on robust cyclization strategies from acyclic precursors. A plausible and efficient route to the title compound leverages commercially available or readily synthesized intermediates.[7]
Retrosynthetic Analysis
A logical retrosynthetic pathway identifies (3-(bromomethyl)oxetan-3-yl)methanol as a key precursor. This intermediate contains the pre-formed, stable oxetane core and offers a hydroxyl group that can be converted into the desired Boc-amino functionality.
Caption: Retrosynthetic pathway for the target compound.
Proposed Synthetic Protocol
This protocol is based on established transformations in organic chemistry and represents a robust pathway to the target molecule.
Starting Material: (3-(bromomethyl)oxetan-3-yl)methanol[7]
Step 1: Azidation of (3-(bromomethyl)oxetan-3-yl)methanol
-
Rationale: Conversion of the primary alcohol to an azide is a reliable method for introducing a nitrogen functionality. The resulting azide is stable for purification and serves as a direct precursor to the amine. Using diphenylphosphoryl azide (DPPA) with a base like DBU is a common and effective method for this transformation under mild conditions (Mitsunobu-like reaction).
-
Procedure:
-
Dissolve (3-(bromomethyl)oxetan-3-yl)methanol (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1,8-diazabicycloundec-7-ene (DBU, 1.5 eq) dropwise, followed by the slow addition of diphenylphosphoryl azide (DPPA, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-azido-3-(bromomethyl)oxetane.
-
Step 2: Reduction of the Azide to a Primary Amine
-
Rationale: The reduction of an azide to a primary amine is a high-yielding and clean transformation. Catalytic hydrogenation (e.g., using H₂ gas and Pd/C) is a standard method. Alternatively, for smaller scales, Staudinger reduction using triphenylphosphine followed by hydrolysis provides a metal-free option.
-
Procedure (Catalytic Hydrogenation):
-
Dissolve the crude azide from Step 1 in methanol or ethyl acetate (0.2 M).
-
Add 10% Palladium on carbon (Pd/C, 5-10 mol%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Stir vigorously for 4-8 hours, monitoring by TLC.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain crude 3-amino-3-(bromomethyl)oxetane.
-
Step 3: Boc Protection of the Primary Amine
-
Rationale: The Boc group is one of the most common amine protecting groups due to its stability to a wide range of nucleophilic and basic conditions, and its facile removal under acidic conditions.[8][9] Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation.
-
Procedure:
-
Dissolve the crude amine from Step 2 in a solvent such as dichloromethane (DCM) or THF (0.2 M).
-
Add a base, such as triethylamine (1.5 eq) or N,N-diisopropylethylamine (DIPEA).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at room temperature.
-
Stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification Protocol
-
Rationale: The final product is expected to have moderate polarity. Flash column chromatography is the method of choice for purification. A gradient elution system provides the best separation.
-
Procedure:
-
Adsorb the crude product onto a small amount of silica gel.
-
Load onto a silica gel column packed in a non-polar solvent (e.g., hexanes or petroleum ether).
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 3-(Boc-amino)-3-(bromomethyl)oxetane as a purified solid or oil.
-
Section 3: Chemical Reactivity and Synthetic Utility
The synthetic power of 3-(Boc-amino)-3-(bromomethyl)oxetane stems from its two distinct, orthogonally reactive functional groups. This allows for sequential, controlled modifications.
Caption: Reactivity map of the title compound.
Reactions at the Bromomethyl Group (S_N2 Displacement)
The primary bromomethyl group is an excellent electrophile, readily undergoing S_N2 reactions with a wide range of nucleophiles. This is the primary method for attaching the oxetane scaffold to a target molecule.
-
Representative Protocol (O-Alkylation of a Phenol):
-
Rationale: The Williamson ether synthesis is a classic and reliable method for forming ether linkages. A moderately strong base is required to deprotonate the phenol, creating a potent nucleophile.
-
Procedure:
-
To a solution of a substituted phenol (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 3-(Boc-amino)-3-(bromomethyl)oxetane (1.1 eq) in the same solvent.
-
Heat the reaction to 60-80 °C and stir for 4-12 hours until the reaction is complete by TLC analysis.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
-
-
Reactions at the Boc-Amino Group (Deprotection and Derivatization)
The Boc group is stable during the S_N2 reactions at the bromomethyl site but can be selectively removed under acidic conditions to unmask the primary amine.
-
Protocol (Boc Deprotection):
-
Rationale: Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) readily cleave the tert-butyl carbamate by forming a stable tert-butyl cation.[2][8]
-
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10-20 eq) or a 4 M solution of HCl in 1,4-dioxane (5-10 eq).
-
Stir at room temperature for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporation with toluene can help remove residual acid. If HCl was used, the product is isolated as the hydrochloride salt.
-
The resulting amine salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) to yield the free amine.
-
-
The liberated amine is a versatile nucleophile, ready for subsequent reactions such as amide bond formation, sulfonylation, or reductive amination.
Section 4: Applications in Drug Discovery
The incorporation of small, polar, sp³-rich motifs is a guiding principle in modern medicinal chemistry to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates. 3-(Boc-amino)-3-(bromomethyl)oxetane is an ideal building block for implementing this strategy.
Strategic Application Workflow
The use of this building block typically follows a logical progression in a drug discovery program, often to solve specific problems with a lead compound.
Caption: Medicinal chemistry workflow using the oxetane building block.
Key Benefits in Lead Optimization
-
Improved Solubility: The polar ether oxygen of the oxetane ring acts as a strong hydrogen bond acceptor, which can significantly enhance the aqueous solubility of a parent molecule.[3][10]
-
Metabolic Stability: Replacing a metabolically labile group, such as a gem-dimethyl group where one methyl is prone to hydroxylation by cytochrome P450 enzymes, with the more robust 3,3-disubstituted oxetane can block this metabolic pathway and improve the compound's half-life.[1]
-
Reduced Lipophilicity (LogP/LogD): The replacement of a non-polar group (like gem-dimethyl) with the polar oxetane typically reduces the overall lipophilicity of the molecule, which can lead to a more favorable pharmacokinetic profile.[5]
-
Vectorial Exit from Target Pocket: The defined three-dimensional geometry of the oxetane can provide a useful exit vector from a protein's binding pocket, allowing chemists to probe new interactions with solvent or surface residues.
Section 5: Handling, Storage, and Safety
As a reactive chemical intermediate, 3-(Boc-amino)-3-(bromomethyl)oxetane requires careful handling and storage to ensure user safety and maintain chemical integrity. The information below is based on data for structurally related alkyl bromides and protected amines.[11][12][13]
Safety Data Summary
| Hazard Category | Description & Precautions |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[13] Handle with appropriate personal protective equipment (PPE). |
| Skin/Eye Irritation | Causes skin irritation and serious eye irritation.[13] Wear safety glasses/goggles and chemical-resistant gloves.[12] |
| Respiratory Irritation | May cause respiratory irritation.[13] Use only in a well-ventilated area or under a chemical fume hood.[12] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move to fresh air. Seek medical attention if symptoms persist.[12] |
Handling and Storage
-
Handling:
-
Storage:
-
Incompatible Materials:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Strong Acids: May cause decomposition or premature cleavage of the Boc protecting group.[11]
-
Strong Bases: While generally stable, very strong bases could potentially promote elimination or other side reactions.
-
References
-
Title: Safety Data Sheet Source: AAPPTec, LLC URL: [Link]
-
Title: Safety Data Sheet - 3-(Bromomethyl)oxetane Source: Angene Chemical URL: [Link]
-
Title: 3-Boc-amino-3-(3-bromophenyl)oxetane Source: Angene Chemical URL: [Link]
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Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition Source: MDPI URL: [Link]
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Title: Applications of oxetanes in drug discovery and medicinal chemistry Source: PMC - NIH URL: [Link]
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Title: Synthesis of 3,3-disubstituted oxetane building blocks Source: ResearchGate URL: [Link]
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Title: Oxetanes: formation, reactivity and total syntheses of natural products Source: Beilstein Journals URL: [Link]
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Title: Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks Source: RSC Publishing URL: [Link]
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Title: Oxetane, 3,3-bis(bromomethyl)- Source: PubChem URL: [Link]
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Title: Oxetanes in Drug Discovery Campaigns Source: Semantic Scholar URL: [Link]
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Title: Applications of oxetanes in drug discovery and medicinal chemistry Source: ResearchGate URL: [Link]
-
Title: The Reactivity of the N-Boc Protecting Group: An Underrated Feature Source: ResearchGate URL: [Link]
-
Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]
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